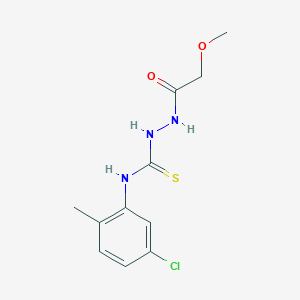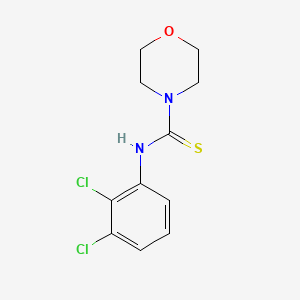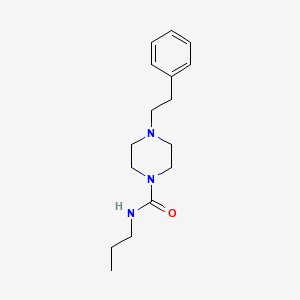![molecular formula C22H30N2O4S2 B4672227 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4672227.png)
4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide
Vue d'ensemble
Description
4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been widely investigated for its potential use in the treatment of various types of cancer. It was first approved by the US Food and Drug Administration (FDA) in 2006 for the treatment of gastrointestinal stromal tumors (GISTs) and advanced renal cell carcinoma (RCC).
Mécanisme D'action
4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide works by inhibiting the activity of multiple RTKs, which are involved in tumor growth and angiogenesis. By blocking these receptors, 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide can prevent the growth and spread of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, inhibition of angiogenesis, induction of apoptosis, and modulation of the immune system. It has also been shown to have anti-inflammatory effects and to enhance the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is its ability to inhibit multiple RTKs, which makes it a potentially effective treatment for a wide range of cancers. However, one of the limitations of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is its potential for toxicity, particularly in the cardiovascular system. It can also be difficult to determine the optimal dosage and treatment schedule for individual patients.
Orientations Futures
There are a number of potential future directions for 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide research, including:
1. Investigating the use of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in combination with other therapies, such as chemotherapy and radiation therapy, to enhance its efficacy.
2. Developing new formulations of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide that can improve its bioavailability and reduce its toxicity.
3. Investigating the use of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in the treatment of other types of cancer, such as breast cancer and lung cancer.
4. Studying the mechanisms of resistance to 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide and developing new strategies to overcome this resistance.
5. Investigating the potential use of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in the treatment of non-cancerous conditions, such as rheumatoid arthritis and psoriasis.
In conclusion, 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. Its ability to inhibit multiple RTKs makes it a potentially effective treatment for a wide range of cancers. However, its potential for toxicity and the need for individualized dosing and treatment schedules are important considerations. Further research is needed to fully understand the potential of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide and to develop new strategies to enhance its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including RCC, GISTs, hepatocellular carcinoma, and pancreatic neuroendocrine tumors. It has been shown to inhibit the activity of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT), which are involved in tumor growth and angiogenesis.
Propriétés
IUPAC Name |
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-17(2)15-19-6-10-21(11-7-19)29(25,26)23-20-8-12-22(13-9-20)30(27,28)24-14-4-5-18(3)16-24/h6-13,17-18,23H,4-5,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDVCOINGTZJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4672154.png)
![dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate](/img/structure/B4672163.png)

![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4672173.png)
![2-[(4-ethyl-5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4672182.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4672190.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4672198.png)

![2,3,4,5-tetrabromo-6-{[(3-fluorophenyl)amino]carbonyl}benzoic acid](/img/structure/B4672221.png)
![2-{[4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4672240.png)

![N'-[2-(2-quinolinylthio)acetyl]propanohydrazide](/img/structure/B4672254.png)
![(5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4672259.png)